2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol is a chiral organic compound belonging to the class of styrylquinolines. It serves as a crucial intermediate in the synthesis of Montelukast sodium, a leukotriene receptor antagonist. [] [] This compound's significance lies in its role as a precursor to a therapeutically relevant molecule, making it valuable for research exploring leukotriene pathways and inflammatory processes. Its chiral nature allows for the investigation of stereospecific interactions and the development of enantiomerically pure drugs.
The aforementioned study1 expanded on the antimalarial applications of these compounds, highlighting their efficacy in primate models and the possibility of extended protection against infection after oral administration. This suggests that derivatives of the compound could be potent antimalarial agents with the advantage of prolonged activity.
Another study focused on the synthesis of compounds with potential as antileukotrienic drugs, which could be beneficial in treating conditions like asthma and allergic rhinitis. The study described the synthesis of two compounds, VUFB 20609 and VUFB 20584, and discussed their potential to inhibit platelet aggregation, which is a key factor in the development of cardiovascular diseases2.
Substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones, which are structurally related to the compound of interest, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. The study provided insights into the structure-activity relationship of these compounds, which could inform the development of new anticancer drugs3.
The asymmetric synthesis of chiral intermediates, such as (S)-3-chloro-1-phenyl-1-propanol, is crucial for the production of antidepressant drugs. A study demonstrated the use of Saccharomyces cerevisiae reductase to produce this intermediate with high enantioselectivity, which could be applied to the synthesis of related compounds with potential antidepressant activity4.
The compound is cataloged under various databases, including PubChem and CAS Common Chemistry, with the following identifiers:
This compound is primarily utilized in the pharmaceutical industry for impurity profiling and quality control during the production of Montelukast sodium, ensuring compliance with regulatory standards .
The synthesis of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol typically involves multi-step processes that include:
The molecular structure of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol can be described as follows:
The compound participates in several chemical reactions relevant to its role as an impurity in Montelukast synthesis:
These reactions typically require specific conditions such as controlled temperature and pH levels to ensure high yields and minimize by-products .
The mechanism of action for 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol is primarily related to its role as a precursor in Montelukast synthesis. The compound's structural features allow it to interact effectively with biological targets involved in inflammatory pathways associated with asthma and allergies.
The physical and chemical properties of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol include:
The compound exhibits a high degree of stability under standard laboratory conditions but may require specific storage conditions (e.g., refrigeration at +4°C) for long-term preservation .
The primary applications of 2-(2-(3(S)-(3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol include:
The compound is essential for Abbreviated New Drug Application filings with the FDA, ensuring that all impurities are identified and quantified according to regulatory guidelines .
The compound possesses the molecular formula C₂₉H₂₈ClNO₂ and a molecular weight of 457.99 g/mol, reflecting its intricate polycyclic structure [2] [7]. Its IUPAC name, 2-(2-((S)-3-(3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)phenyl)propan-2-ol, systematically describes several key features: (1) an (S)-configured chiral center at the C-3 position of the hydroxypropyl chain; (2) an ethenyl linker ((E)-configuration) connecting the quinoline and phenyl rings; (3) a 7-chloro-substituted quinoline heterocycle; and (4) a terminal 1-hydroxy-1-methylethyl (α,α-dimethylhydroxymethyl) group [2] [7]. The presence of both phenolic and aliphatic hydroxyl groups contributes to its hydrogen-bonding capacity and polarity, while the extended π-system enables strong UV absorption—properties exploited in chromatographic detection [3].
Table 1: Key Physicochemical Properties
Property | Value/Description | Reference |
---|---|---|
CAS Registry Number | 142569-70-8 | [2] |
Molecular Formula | C₂₉H₂₈ClNO₂ | [7] |
Molecular Weight | 457.99 g/mol | [7] |
Melting Point | 60–68°C | [2] |
Boiling Point (Predicted) | 636.8±55.0°C | [2] |
Density (Predicted) | 1.244±0.06 g/cm³ | [2] |
pKa (Predicted) | 14.15±0.20 | [2] |
Solubility Profile | Slightly soluble in chloroform, DMSO, and methanol | [2] |
Solid-state characterization reveals a pale yellow to light yellow crystalline appearance, with storage recommendations at 2–8°C to maintain stability [2] [7]. Spectroscopic data (implied but not detailed in the search results) would typically show distinctive signals: quinoline aromatic protons (8.0–9.0 ppm in ¹H NMR), the trans-ethenyl proton coupling pattern (J ≈ 16 Hz), and diagnostic hydroxyl resonances. The chiral (S)-configuration at the benzylic alcohol carbon critically influences its biological recognition and synthetic utility, as this stereochemistry must be preserved to prevent formation of therapeutically inactive stereoisomers during pharmaceutical synthesis [3] [7].
This compound functions as a penultimate chiral intermediate in the multi-step synthesis of montelukast sodium, a potent leukotriene receptor antagonist prescribed globally for asthma and allergic rhinitis management [2] [4] [7]. Its structural congruence with montelukast’s active moiety—specifically the (S)-hydroxy-containing side chain—makes it indispensable for constructing the drug’s final architecture. The synthesis typically involves asymmetric reduction of a precursor ketone (1-(mercaptomethyl)cyclopropyl acetic acid derivative) to install the crucial (S)-alcohol stereocenter, yielding this intermediate [7]. Subsequent thioether formation through nucleophilic displacement or coupling reactions completes the montelukast structure.
The stereochemical integrity of the C-3 alcohol directly determines the pharmacological efficacy of the final active pharmaceutical ingredient (API). The (S)-enantiomer exhibits the desired biological activity by precisely fitting the leukotriene D4 (LTD4) receptor binding pocket, whereas the (R)-counterpart demonstrates significantly reduced affinity [3] [6]. Consequently, synthetic protocols employ enantioselective reduction catalysts (e.g., chiral oxazaborolidines or biocatalysts) or utilize diastereomeric resolution techniques to achieve high enantiomeric excess (typically >99.5%) in this intermediate [7]. Impurities exceeding 0.15% in the final API often originate from stereochemical drift or residual metals during this intermediate’s preparation, underscoring the need for stringent process controls.
Within pharmaceutical quality control, this compound serves dual roles: (1) as a critical reference standard for monitoring synthesis intermediates; and (2) as a potential process-related impurity in montelukast API if residual amounts persist through purification [3] [6]. Its structural similarity to montelukast—lacking only the thioether-linked cyclopropyl acetate group—necessitates sophisticated chromatographic separation to resolve it from the API and other impurities during HPLC-UV or LC-MS analyses [3] [8]. Regulatory guidelines (ICH Q3A/B) mandate rigorous identification and quantification of such structurally related compounds at levels as low as 0.05–0.10% in the drug substance.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8